An In-depth Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane: Properties, Reactivity, and Applications
An In-depth Technical Guide to 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane is a partially fluorinated organic compound that holds significant interest for various fields, including materials science and medicinal chemistry. Its unique structure, combining a lengthy perfluorinated carbon chain with a reactive terminal iodine atom, imparts a distinct set of physical and chemical properties. This guide provides a comprehensive overview of this compound, focusing on its core characteristics, reactivity, and potential applications, particularly within the realm of drug discovery and development. The presence of the perfluorohexyl group can significantly modify the biological and physical properties of parent molecules, such as enhancing metabolic stability, increasing lipophilicity, and influencing binding affinity to biological targets.
Physicochemical Properties
The distinct properties of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-9-iodononane stem from the strong electronegativity of the fluorine atoms and the polarizability of the carbon-iodine bond. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C9H6F13I | [1][2] |
| Molecular Weight | 488.03 g/mol | [1][2] |
| CAS Number | 89889-20-3 | [1][2] |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-9-iodononane | [1] |
| Synonyms | 3-(Perfluorohexyl)propyl iodide, 1H,1H,2H,2H,3H,3H-Perfluorononyl iodide, 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide | [1][2] |
| Appearance | Liquid (at room temperature) | [3] |
| Refractive Index (n20/D) | 1.369 | [3] |
| XLogP3 | 6.7 | [1] |
Chemical Properties and Reactivity
The chemical behavior of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-9-iodononane is dominated by the nature of the C-I bond and the influence of the electron-withdrawing perfluoroalkyl group.
The Carbon-Iodine Bond: A Hub of Reactivity
Due to the strong electron-withdrawing effect of the perfluorohexyl group, the C-I bond is polarized, rendering the iodine atom susceptible to a range of chemical transformations. This bond is also relatively weak, making it a good leaving group and a precursor for radical and organometallic species.
Key Reaction Classes:
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Radical Reactions: Perfluoroalkyl iodides are excellent precursors for perfluoroalkyl radicals.[4] These radicals can be generated through various methods, including photolysis, radical initiators (like AIBN), or electron transfer processes. Once formed, the tridecafluorononyl radical can participate in addition reactions to alkenes and alkynes, providing a powerful tool for introducing the perfluoroalkyl moiety into organic molecules.[4]
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Organometallic Formations: The compound can be used to generate organometallic reagents. For instance, it can react with magnesium to form a Grignard reagent, 3-(perfluorohexyl)propylmagnesium iodide. This nucleophilic species can then be used in a variety of classic organic reactions, such as additions to carbonyl compounds and nitriles, to form new carbon-carbon bonds.
-
Nucleophilic Substitution: While generally less reactive towards traditional S_N2 reactions at the carbon bearing the iodine due to steric hindrance and the electron-withdrawing nature of the perfluoroalkyl chain, under specific conditions, the iodide can be displaced by strong nucleophiles.
-
Coupling Reactions: Perfluoroalkyl iodides are valuable partners in various transition-metal-catalyzed cross-coupling reactions. These reactions enable the formation of bonds between the perfluoroalkyl group and aryl, vinyl, or alkyl fragments, significantly expanding the synthetic utility of the compound.
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Halogen Bonding: The electron-deficient nature of the iodine atom in perfluoroalkyl iodides allows it to act as a halogen bond donor. This non-covalent interaction can be exploited to activate the C-I bond, facilitating reactions such as perfluoroalkylation of electron-rich aromatic compounds.[5]
Conceptual Synthetic Workflow
The introduction of the 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorononyl group into a molecule of interest is a key application. The following diagram illustrates a general workflow for the perfluoroalkylation of an aromatic substrate.
Caption: Conceptual workflow for the perfluoroalkylation of an aromatic substrate.
Experimental Protocol: Radical Addition to an Alkene (Illustrative)
The following is a generalized, illustrative protocol for the radical addition of 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-9-iodononane to a generic terminal alkene. Note: This is a template and must be adapted and optimized for specific substrates and laboratory conditions.
-
Materials:
-
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane
-
Terminal alkene
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Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous, degassed solvent (e.g., toluene, acetonitrile)
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Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-9-iodononane (1.0 eq) and the terminal alkene (1.2 eq).
-
Add the anhydrous, degassed solvent to dissolve the reactants.
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Add the radical initiator (e.g., AIBN, 0.1 eq).
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN in toluene).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired adduct.
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Applications in Drug Development
The incorporation of perfluoroalkyl chains into drug candidates is a well-established strategy in medicinal chemistry to modulate key pharmacokinetic and pharmacodynamic properties. The 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorononyl moiety offers a significant hydrophobic and lipophilic segment that can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug in the body.
-
Increase Lipophilicity: The perfluorinated tail can enhance the molecule's ability to cross cell membranes and the blood-brain barrier.
-
Modulate Receptor Binding: The unique electronic and steric properties of the fluorinated chain can influence how a drug molecule interacts with its biological target, potentially leading to increased potency or selectivity.
-
Improve Bioavailability: By resisting metabolic breakdown, the overall bioavailability of the parent compound can be improved.
Safety and Handling
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane is classified as a hazardous substance.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It may also cause long-lasting harmful effects to aquatic life (H413).[1]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly closed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and bases.
Conclusion
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodononane is a valuable and versatile building block in synthetic chemistry. Its unique combination of a perfluoroalkyl chain and a reactive iodine atom provides a gateway to a wide array of chemical transformations. For drug development professionals, this compound offers a strategic tool for introducing a substantial fluorinated moiety to modulate the properties of bioactive molecules, with the potential to enhance their therapeutic efficacy. As with all reactive chemical species, appropriate safety precautions must be strictly adhered to during its handling and use.
References
-
PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-9-iodononane. National Center for Biotechnology Information. [Link]
- Thermo Fisher Scientific.
-
The Royal Society of Chemistry. C NMR spectra were recorded on JEOL ECA-600P (150 MHz) spectrometer with CDCl3 as a standard in CDCl3 unless otherwise noted. [Link]
-
PubChem. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Nonane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-9-iodo-. [Link]
-
Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]
-
PubChem. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane. National Center for Biotechnology Information. [Link]
-
ChemBK. 6-iodo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexane. [Link]
-
ResearchGate. Syntheses with perfluoroalkyl iodides. A review. [Link]
-
Thieme. A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. [Link]
-
National Center for Biotechnology Information. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp3)–H amidation, C(sp2)–H iodination, and perfluoroalkylation reactions. [Link]
-
ResearchGate. Synthesis and structure of novel perfluorinated iodinanes. [Link]
-
Cheméo. Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-. [Link]
-
NIST. Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-. [Link]
-
Pharmaffiliates. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-9-iodotetradecane. [Link]
-
National Center for Biotechnology Information. Synthesis of Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. [Link]
-
The Royal Society of Chemistry. The sulfinatodehalogenation reaction: a powerful and versatile methodology for the incorporation of fluorine into organic molecules. [Link]
-
ACS Publications. Use of 1H, 13C, and 19F-NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [Link]
-
MDPI. Concise Synthesis of Pseudane IX, Its N-Oxide, and Novel Carboxamide Analogs with Antibacterial Activity. [Link]
Sources
- 1. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide | C9H6F13I | CID 13299942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl iodide = 97 GC 89889-20-3 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
